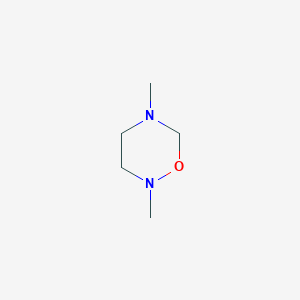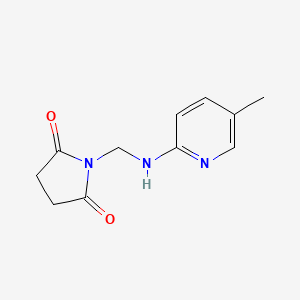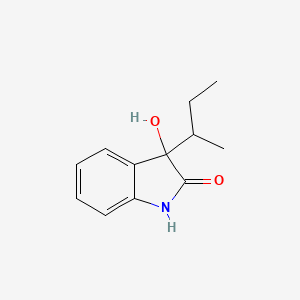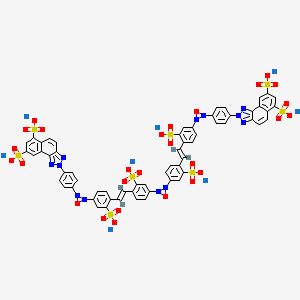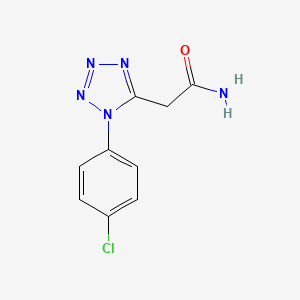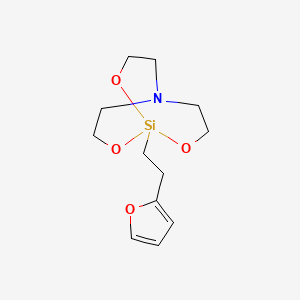
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecane, 1-(2-(2-furanyl)ethyl)- is a complex organosilicon compound known for its unique structure and versatile applications This compound belongs to the class of silatranes, which are characterized by their tricyclic structure incorporating silicon, oxygen, and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury(II) salts (HgX2, where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br). This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using organosilicon hydrides.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Organosilicon hydrides containing a four-coordinate silicon atom.
Substitution: Mercury(II) salts (HgX2) for replacing hydrogen on the silicon atom.
Major Products Formed
The major products formed from these reactions include various 1-substituted silatranes, depending on the reagents used. For example, reactions with mercury(II) salts yield 1-substituted silatranes with different substituents (e.g., OCOMe, OCOCF3, etc.) .
Aplicaciones Científicas De Investigación
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- involves its interaction with molecular targets through its silicon, oxygen, and nitrogen atoms. The compound’s tricyclic structure allows it to form stable complexes with various substrates, facilitating its reactivity. The internal σ-donation to the empty p orbital of silicon or interaction with oxygen lone-pair levels plays a crucial role in its chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
Uniqueness
What sets 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and potential applications. The presence of the furanyl group enhances its biological activity and makes it a valuable compound for research in medicinal chemistry and materials science.
Propiedades
Número CAS |
72517-62-5 |
|---|---|
Fórmula molecular |
C12H19NO4Si |
Peso molecular |
269.37 g/mol |
Nombre IUPAC |
1-[2-(furan-2-yl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H19NO4Si/c1-2-12(14-7-1)3-11-18-15-8-4-13(5-9-16-18)6-10-17-18/h1-2,7H,3-6,8-11H2 |
Clave InChI |
RGGCCNZJVSQBFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Si]2(OCCN1CCO2)CCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



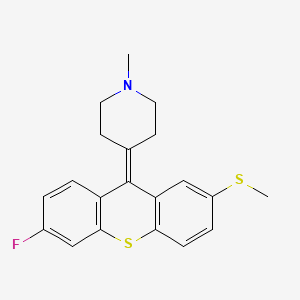
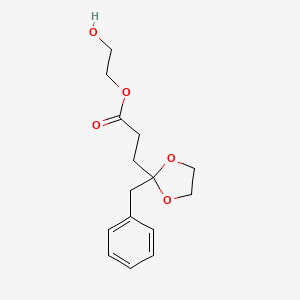

![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)
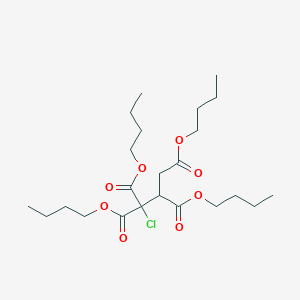
![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
